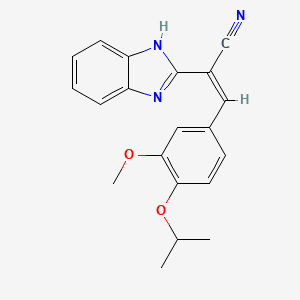![molecular formula C15H15ClN2OS B3866685 N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3866685.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide
Übersicht
Beschreibung
N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide, also known as CT3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT3 belongs to the class of hydrazide derivatives, which have been widely studied due to their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to modulate the levels of various neurotransmitters and their receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Finally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to protect against neurodegeneration by reducing oxidative stress and modulating neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide is its high purity and yield, which makes it a viable candidate for further research. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to have low toxicity in animal models, which makes it a potentially safe therapeutic agent. However, one limitation of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide. One area of interest is the development of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide in humans.
Wissenschaftliche Forschungsanwendungen
N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has shown promise, with studies demonstrating its anti-inflammatory effects in animal models of arthritis and colitis. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-11(13-8-9-14(16)20-13)17-18-15(19)10-7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXCRFXNYGLRIH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3866639.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine](/img/structure/B3866667.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B3866678.png)
![5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3866686.png)
![3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3866695.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)
![N-[3-(4-chlorophenoxy)propyl]-1-butanamine](/img/structure/B3866709.png)
